molecular formula C15H16ClN3O2S B2889636 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene CAS No. 333440-99-6

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

Cat. No.: B2889636
CAS No.: 333440-99-6
M. Wt: 337.82
InChI Key: OJAKKSSXVSWKKR-UHFFFAOYSA-N
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Description

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene (CAS: 333440-99-6) is a sulfonamide derivative featuring a chlorophenyl group linked to a piperazine ring substituted with a pyridyl moiety. Its molecular formula is C₁₅H₁₆ClN₃O₂S, with a molecular weight of 337.83 g/mol . This compound is structurally characterized by a sulfonyl bridge connecting the chlorobenzene and piperazinyl-pyridyl groups, which confers unique electronic and steric properties.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAKKSSXVSWKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976457
Record name 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6098-02-8
Record name 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties of 4-Chloro-1-((4-(2-Pyridyl)Piperazinyl)Sulfonyl)Benzene

This compound (molecular formula: C₁₅H₁₆ClN₃O₂S, molecular weight: 337.8 g/mol) features a chlorobenzene core linked via a sulfonyl group to a piperazine ring substituted with a 2-pyridyl moiety. Computed properties include a topological polar surface area of 61.9 Ų, XLogP3 of 2.6, and five hydrogen bond acceptors, suggesting moderate solubility in polar aprotic solvents. The sulfonamide bridge (-SO₂-N-) and aromatic systems contribute to its stability and reactivity in further functionalization.

Synthetic Routes for this compound

Sulfonamide Coupling: Primary Method

The most direct route involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(2-pyridyl)piperazine under basic conditions. This method, adapted from analogous piperazine sulfonylation protocols, proceeds via nucleophilic substitution:

$$
\text{4-ClC}6\text{H}4\text{SO}2\text{Cl} + \text{C}5\text{H}4\text{N-C}4\text{H}8\text{N}2 \xrightarrow{\text{Base}} \text{4-ClC}6\text{H}4\text{SO}2-\text{N}(\text{C}4\text{H}8\text{N-C}5\text{H}_4\text{N}) + \text{HCl}
$$

Optimized Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : Triethylamine (TEA) or sodium bicarbonate (NaHCO₃)
  • Temperature : 0–25°C, 2–4 hours
  • Yield : 82–89% after purification

Mechanistic Insights :
The sulfonyl chloride reacts with the secondary amine of 1-(2-pyridyl)piperazine, facilitated by the base’s role in scavenging HCl. Steric hindrance from the pyridyl group necessitates prolonged reaction times compared to simpler piperazines.

Alternative Pathway: Piperazine Synthesis and Functionalization

For laboratories lacking 1-(2-pyridyl)piperazine, a two-step synthesis is viable:

Step 1: Synthesis of 1-(2-Pyridyl)Piperazine

Piperazine reacts with 2-chloropyridine via Buchwald-Hartwig amination under palladium catalysis:

$$
\text{C}4\text{H}{10}\text{N}2 + \text{C}5\text{H}4\text{NCl} \xrightarrow{\text{Pd(dba)}2, \text{Xantphos}} \text{C}5\text{H}4\text{N-C}4\text{H}8\text{N}_2 + \text{HCl}
$$

Conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Base : Cs₂CO₃, toluene, 110°C, 12 hours
  • Yield : 68–75%
Step 2: Sulfonylation as Described in Section 2.1

Large-Scale Production and Industrial Adaptations

Patent WO2009062036A2 outlines scalable protocols for analogous sulfonamides, emphasizing:

  • Solvent Systems : Ethyl acetate/isopropyl alcohol mixtures for improved solubility.
  • Work-Up : Quenching with ice-water, extraction with DCM, and drying over Na₂SO₄.
  • Purification : Recrystallization from ethanol/water (3:1) yields >95% purity.

Reaction Optimization and Challenges

Key Variables Influencing Yield

Variable Optimal Range Effect on Yield
Base Equivalents 1.5–2.0 eq TEA Maximizes HCl scavenging
Solvent Polarity THF > DCM > Acetone Higher polarity accelerates reaction
Temperature 0°C → 25°C ramp Prevents exothermic decomposition

Side Reactions :

  • Over-sulfonylation: Mitigated by stoichiometric control (1:1 sulfonyl chloride:amine).
  • Piperazine ring opening: Avoided by maintaining pH > 9.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, 1H, pyridyl-H), 7.85 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 3.45 (m, 4H, piperazine-H), 2.95 (m, 4H, piperazine-H).
  • FT-IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1550 cm⁻¹ (C-N stretch).

Chromatographic Purity

  • HPLC : Retention time 12.3 min (C18 column, MeCN:H₂O 70:30), purity ≥98%.

Applications and Derivative Synthesis

The compound serves as a precursor for LpxH inhibitors (e.g., JH-LPH-33) and antimicrobial agents. Functionalization at the pyridyl nitrogen or sulfonyl group enables diversity-oriented synthesis:

Example :

  • Antibacterial Derivatives : Condensation with β-chloropropionic acid yields thiochroman-4-ones with enhanced activity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine and pyridyl moieties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, with conditions involving polar solvents and mild temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s sulfonamide core and piperazine-pyridyl substituents are critical for its interactions with biological targets. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, biological activities, and physicochemical properties.

Substituent Variations on the Aromatic Ring

  • Bromine vs. Chlorine Substitution :
    Replacement of chlorine with bromine in the sulfonamide scaffold (e.g., 4-bromo analogs) increases lipophilicity (clogP), which enhances antimicrobial potency. For example, brominated analogs of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives showed improved clogP values (average +0.5–1.0) and broader-spectrum antimicrobial activity compared to chlorine-containing counterparts .

  • Positional Isomerism :
    Substitution at the 3-position of the benzene ring (e.g., 3-chlorobenzenesulfonyl derivatives) alters steric interactions. For instance, 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS: 946366-48-9) lacks reported biological data but exhibits distinct solubility and stability profiles compared to the 4-chloro isomer .

Piperazine Ring Modifications

  • Pyridyl vs. Pyrimidinyl Substituents: Replacing the 2-pyridyl group with a pyrimidin-2-yl group (e.g., 2-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}pyrimidine) shifts biological activity from antimalarial to cystic fibrosis transmembrane conductance regulator (CFTR) correction.
  • Acetylation Effects: Piperazinyl derivatives with acetylated side chains (e.g., N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides) show enhanced antimalarial activity (IC₅₀: 175–220 nM) compared to non-acetylated analogs (IC₅₀: 5–15 µM), indicating that acetylation improves membrane permeability .

Research Findings and Mechanistic Insights

  • Antimalarial Activity : The piperazine group in 4-chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene analogs enhances binding to parasitic targets (e.g., Plasmodium enzymes), with acetylated derivatives showing 10–100× lower IC₅₀ values due to optimized pharmacokinetics .
  • Antimicrobial Potency : Brominated sulfonamides exhibit lower MIC values (e.g., 2.5 µg/mL against S. aureus), correlating with higher clogP values (4.5–5.0), which facilitate bacterial membrane penetration .
  • CFTR Correction : Pyrimidine-containing analogs demonstrate a unique mechanism of action, stabilizing misfolded CFTR proteins, unlike pyridyl derivatives .

Biological Activity

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a compound with notable biological activities, particularly in the fields of antimicrobial and anti-cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C15H19ClN2O2S
  • IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that:

  • The presence of a chlorine atom enhances antibacterial activity.
  • The sulfonamide group contributes positively to the overall efficacy against bacteria such as E. coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM)Target Organism
Compound A5E. coli
Compound B10Pseudomonas aeruginosa
Compound C15Staphylococcus aureus

The study indicated that the target compound exhibited a Minimum Inhibitory Concentration (MIC) of 5 μM against E. coli, highlighting its potential as an effective antimicrobial agent .

Anti-Cancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-cancer effects. Research indicates that:

  • The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation.
  • It shows selective inhibition against Class I PI3-kinase enzymes, which are implicated in various malignancies.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that this compound effectively reduces the proliferation of cancer cell lines by targeting pathways associated with uncontrolled cellular growth. For instance, a study reported that treatment with the compound resulted in a significant decrease in cell viability in breast cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure can significantly influence biological activity. Key findings include:

  • Chlorine Substitution : Enhances antibacterial properties.
  • Piperazine Ring : Increases interaction with biological targets, improving efficacy against cancer cells.

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a chlorobenzenesulfonyl chloride derivative with a 4-(2-pyridyl)piperazine precursor. Key factors include temperature control (often 0–25°C for sulfonylation), reaction time (12–24 hours), and solvent selection (e.g., dichloromethane or THF). Purity (>90%) is achieved via column chromatography or recrystallization, with yields ranging from 40–65% depending on stoichiometric ratios and protecting group strategies .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves the sulfonyl-piperazine linkage and pyridyl substituents. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 393.8). X-ray crystallography, when feasible, provides unambiguous confirmation of the sulfonamide bond geometry and piperazine ring conformation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents like DMSO or DMF. Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 4), necessitating storage in inert atmospheres at −20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or piperazine ring functionalization) affect biological activity?

Structure-Activity Relationship (SAR) studies show that the 4-chloro group enhances target binding affinity (e.g., for serotonin or dopamine receptors), while pyridyl-piperazine substitutions modulate selectivity. For example, replacing chlorine with iodine (as in a related compound) increases lipophilicity but may reduce metabolic stability .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to receptor sites like 5-HT₆ or D₂. Pharmacophore mapping identifies critical interactions, such as hydrogen bonding with the sulfonyl group and π-π stacking with the pyridyl ring .

Q. How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations) or compound purity. Orthogonal validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended to confirm binding kinetics .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Prodrug derivatization (e.g., esterification of the sulfonamide) enhances oral bioavailability. Microsomal stability assays (using liver S9 fractions) guide metabolic optimization, while PEGylation improves aqueous solubility for intravenous administration .

Q. How does the compound’s conformation impact its mechanism of action in enzymatic inhibition?

X-ray co-crystallization with target enzymes (e.g., carbonic anhydrase) reveals that the sulfonamide group coordinates with zinc ions in the active site. Conformational flexibility of the piperazine ring allows adaptation to hydrophobic pockets .

Q. What are the limitations of current synthetic methodologies, and how can they be addressed?

Challenges include low yields in multi-step syntheses and racemization at chiral centers. Flow chemistry and asymmetric catalysis (e.g., chiral auxiliaries) are emerging solutions. Computational tools like AFIR (Artificial Force Induced Reaction) predict optimal reaction pathways .

Q. How is the compound’s purity validated for pharmacological assays, and what thresholds are acceptable?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity ≥95% for in vitro studies. For in vivo applications, LC-MS/MS quantifies impurities (e.g., dehalogenated byproducts) below 0.1% .

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